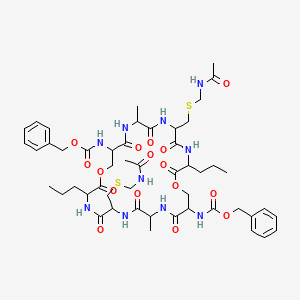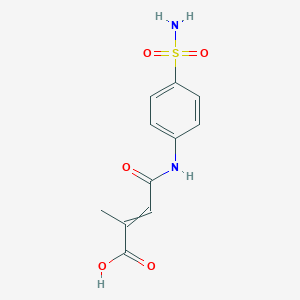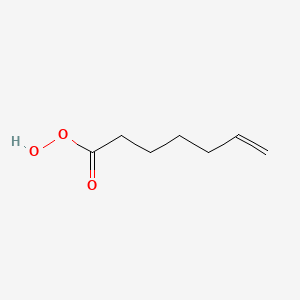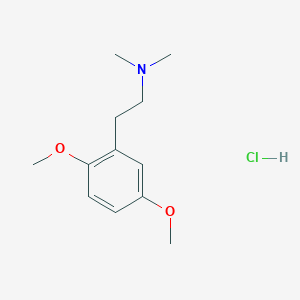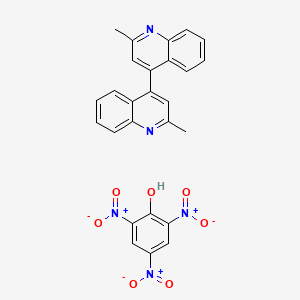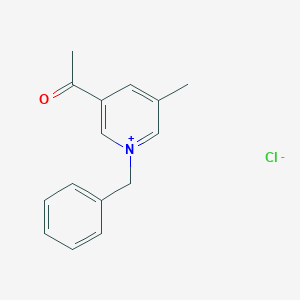![molecular formula C20H38O7 B14488319 2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate CAS No. 65130-97-4](/img/structure/B14488319.png)
2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate is an organic compound with a complex structure It is characterized by the presence of hydroperoxy, octanoyloxy, and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate typically involves multiple steps. One common method includes the esterification of octanoic acid with ethylene glycol, followed by the introduction of a hydroperoxy group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxy group to hydroxyl or other reduced forms.
Substitution: The ethoxy and octanoyloxy groups can participate in substitution reactions, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and transesterification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of antioxidant activity.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The hydroperoxy group can participate in redox reactions, influencing oxidative stress pathways and cellular signaling. The compound’s ester groups may also interact with lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Hydroperoxy-2-octanoyloxyethoxy)ethyl octanoate
- Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester
Uniqueness
2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
65130-97-4 |
|---|---|
Formule moléculaire |
C20H38O7 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-(1-hydroperoxy-2-octanoyloxyethoxy)ethyl octanoate |
InChI |
InChI=1S/C20H38O7/c1-3-5-7-9-11-13-18(21)24-15-16-25-20(27-23)17-26-19(22)14-12-10-8-6-4-2/h20,23H,3-17H2,1-2H3 |
Clé InChI |
ZXDFANCYTAIVGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCCOC(COC(=O)CCCCCCC)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
![1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14488269.png)
